N3-Methylation Eliminates Hydrogen-Bond Donor Count: Comparison with 7-(p-Tolyl)thieno[3,2-d]pyrimidin-4-ol
The target compound features an N3-methyl substituent that reduces the hydrogen-bond donor (HBD) count to zero, in contrast to the N3-unsubstituted analogue 7-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol (CAS not available), which bears a tautomeric hydroxyl at C4 and retains one HBD [1]. This single-atom difference directly impacts membrane permeability predictions and pharmacophore compatibility in ATP-binding site hinge regions where NH contacts are structurally conserved [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 7-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol: HBD = 1 (predicted); typical NH-bearing thienopyrimidinones: HBD ≥ 1 |
| Quantified Difference | Δ HBD = 1 (complete elimination of donor capacity) |
| Conditions | Computed via Cactvs 3.4.8.24 / PubChem release 2025.09.15 [1] |
Why This Matters
Elimination of the HBD at N3 directly affects passive permeability (predicted log BB, Caco-2) and removes a potential metabolic weak point, factors that inform lead selection in CNS-penetrant and oral bioavailability programs.
- [1] PubChem CID 53009961. 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one. Computed Properties: HBD 0, HBA 3. National Center for Biotechnology Information. View Source
- [2] Xing L, et al. (2011) Kinase hinge binding scaffolds and hydrogen bond donor/acceptor patterns. Drug Discov Today 16(5-6):219-230. View Source
